1-N,1-N-dimethylcyclopentane-1,2-diamine
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Description
Molecular Structure Analysis
The molecular formula of “1-N,1-N-dimethylcyclopentane-1,2-diamine” is C7H16N2 . Its InChI code is 1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1…/s1 .Chemical Reactions Analysis
“1-N,1-N-dimethylcyclohexane-1,2-diamine” can be used as a ligand to promote N-alkenylation and N-alkylation reactions of amides .Physical and Chemical Properties Analysis
The physical state of “this compound” at 20°C is liquid . It has a boiling point of 83°C at 18 mmHg and a specific gravity of 0.91 at 20/20 . The refractive index is 1.47 .Safety and Hazards
“1-N,1-N-dimethylcyclopentane-1,2-diamine” is classified as Acute Tox. 4 Oral, Skin Corr. 1B, Eye Dam. 1, indicating that it is harmful if swallowed, causes severe skin burns and eye damage . It should be stored under inert gas and in a locked up place . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Properties
IUPAC Name |
1-N,1-N-dimethylcyclopentane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6(7)8/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNAZAMCYBDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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